4-(2-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
CAS No.:
Cat. No.: VC20262236
Molecular Formula: C26H22N2O4
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N2O4 |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 4-(2-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C26H22N2O4/c27-15-18-8-2-1-7-17(18)13-19(14-25(29)30)28-26(31)32-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30) |
| Standard InChI Key | IIXHWVWQIRQSSX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N |
Introduction
Synthesis and Applications
While specific synthesis details for 4-(2-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid are not available, related compounds are typically synthesized through standard peptide chemistry methods. These involve the protection of the amino group with a fluorenyl-based protecting group (Fmoc) and subsequent coupling reactions to introduce the cyanophenyl moiety.
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid
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Use: Commonly used in peptide synthesis due to its protective group properties.
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid
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Synonyms: Fmoc-(R)-3-Amino-4-(3-cyano-phenyl)-butyric acid .
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Use: Similar applications in peptide synthesis as the 4-cyanophenyl analog.
Data Table for Related Compounds
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